molecular formula C11H9NO2 B12323087 5-Methoxy-2H-1-benzopyran-3-carbonitrile CAS No. 57543-72-3

5-Methoxy-2H-1-benzopyran-3-carbonitrile

Cat. No.: B12323087
CAS No.: 57543-72-3
M. Wt: 187.19 g/mol
InChI Key: KSVQCKSTIKMJNF-UHFFFAOYSA-N
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Description

5-Methoxy-2H-1-benzopyran-3-carbonitrile: is a heterocyclic organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It is also known by its IUPAC name, 5-methoxy-2H-chromene-3-carbonitrile . This compound is characterized by a benzopyran ring system substituted with a methoxy group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2H-1-benzopyran-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenol with malononitrile under basic conditions to form the desired product . The reaction typically proceeds via a nucleophilic substitution mechanism, followed by cyclization to form the benzopyran ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Substitution reactions may involve or under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of primary amines or other reduced products.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxy-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison: 5-Methoxy-2H-1-benzopyran-3-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups on the benzopyran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of the methoxy group at the 5-position and the nitrile group at the 3-position differentiates it from other similar compounds, which may have different substitution patterns and, consequently, different reactivity and applications.

Properties

IUPAC Name

5-methoxy-2H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-13-10-3-2-4-11-9(10)5-8(6-12)7-14-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVQCKSTIKMJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206173
Record name 2H-1-Benzopyran-3-carbonitrile, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-72-3
Record name 2H-1-Benzopyran-3-carbonitrile, 5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carbonitrile, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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